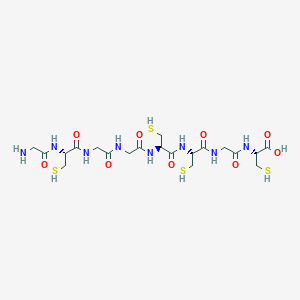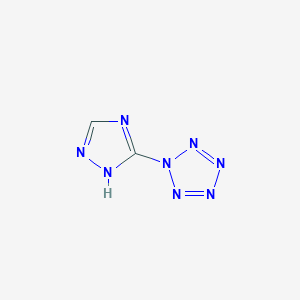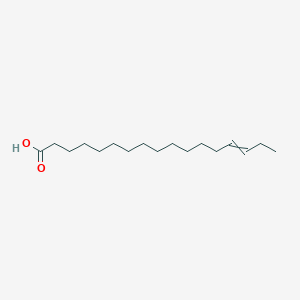![molecular formula C15H10ClN3 B12544236 Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- CAS No. 655245-16-2](/img/structure/B12544236.png)
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- is a chemical compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of indolizines can be achieved through several methodologies. Classical methods include the Scholtz or Chichibabin reactions, which have been widely used for their straightforward approach . Recent advances have introduced new strategies such as transition metal-catalyzed reactions and oxidative coupling
Chemical Reactions Analysis
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aldehydes, secondary amines, and terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include π-expanded indolizines and other functionalized derivatives .
Scientific Research Applications
Indolizine derivatives have significant applications in scientific research. They are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals . In medicinal chemistry, indolizines are explored for their potential as anti-cancer, anti-inflammatory, and anti-viral agents . Additionally, they are used in material science for the development of advanced functional dyes and fluorescence imaging agents .
Mechanism of Action
The mechanism of action of indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the structure and functional groups of the indolizine derivative.
Comparison with Similar Compounds
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- can be compared with other indolizine derivatives and nitrogen-containing heterocycles. Similar compounds include pyrroles, pyridines, and quinolines . The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazirinyl group, which can impart unique reactivity and biological activity .
Properties
CAS No. |
655245-16-2 |
|---|---|
Molecular Formula |
C15H10ClN3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
3-[3-(3-chlorodiazirin-3-yl)phenyl]indolizine |
InChI |
InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H |
InChI Key |
ASWFREYTJLNQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C3=CC(=CC=C3)C4(N=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)

![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)









![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)

